(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole derivative characterized by a Z-configuration at the imino group, a 6-methyl substituent on the benzothiazole core, and a 4-(pyrrolidin-1-ylsulfonyl)benzoyl moiety. The pyrrolidin-1-ylsulfonyl group in this compound likely enhances solubility and bioavailability due to its polar sulfonyl moiety, while the ethyl acetate side chain may influence metabolic stability.
Properties
IUPAC Name |
ethyl 2-[6-methyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-3-31-21(27)15-26-19-11-6-16(2)14-20(19)32-23(26)24-22(28)17-7-9-18(10-8-17)33(29,30)25-12-4-5-13-25/h6-11,14H,3-5,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESQAPJYGZJBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate represents a novel class of thiazole-containing compounds that have garnered attention for their potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a thiazole moiety, which is known for its diverse biological properties. Thiazoles can interact with various biological targets, making them valuable in medicinal chemistry. The presence of a pyrrolidine sulfonamide group further enhances the compound's potential efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 378.42 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and sulfonamide groups exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
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Mechanism of Action :
- The compound may inhibit key enzymes involved in cancer cell proliferation.
- It can induce apoptosis through mitochondrial pathways, leading to caspase activation.
- Case Study :
Anti-inflammatory Activity
The sulfonamide group in the compound is known for its anti-inflammatory properties. Compounds with this functional group have been explored as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
-
Mechanism of Action :
- Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. Modifications to the thiazole ring or the sulfonamide group can significantly influence potency and selectivity.
Scientific Research Applications
Anti-inflammatory Activity
The thiazole ring system has been widely recognized for its anti-inflammatory properties. Research indicates that compounds containing thiazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, a study demonstrated that similar thiazole-based compounds showed selective inhibition of COX-II with minimal ulcerogenic effects, making them suitable candidates for anti-inflammatory drug development .
Anticancer Potential
The integration of the pyrrolidine sulfonamide moiety enhances the compound's biological activity against various cancer cell lines. Sulfonamides have been reported to possess cytotoxic effects against human liver cancer cells, suggesting that (Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate could be explored for its anticancer properties . The compound's ability to modulate cell signaling pathways involved in apoptosis and proliferation warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological efficacy. The presence of the thiazole and sulfonamide groups plays a pivotal role in enhancing biological activity. SAR studies have shown that modifications to these functional groups can significantly alter the potency and selectivity of compounds against specific biological targets .
Case Study 1: COX-II Inhibitors
A series of thiazole-linked compounds were synthesized and evaluated for their COX-II inhibitory activity. One compound exhibited an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic index . This highlights the potential of this compound as a more effective alternative in treating inflammatory diseases.
Case Study 2: Anticancer Activity
Research conducted on pyrrolidine-based sulfonamides revealed their efficacy against various cancer cell lines, including breast and liver cancers. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . The structural similarities with this compound suggest that this compound may also exhibit similar anticancer effects.
Comparison with Similar Compounds
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1)
- Key Differences: Replaces the 4-(pyrrolidin-1-ylsulfonyl) group with a nitro (-NO₂) substituent.
- Implications: The nitro group is strongly electron-withdrawing, which may reduce solubility compared to the sulfonyl-pyrrolidine moiety.
- Synthetic Pathway : Likely synthesized via similar imination and alkylation steps, as seen in benzothiazole ester derivatives .
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Derivatives
- Key Differences: Incorporates an indole moiety and cyanoacetate group instead of the pyrrolidinylsulfonyl-benzoyl-acetate structure.
- Implications: The indole group may enhance π-π stacking interactions in biological targets, while the cyano group could influence reactivity or metabolic pathways. These compounds emphasize the versatility of benzothiazole cores in multicomponent reactions .
Thiazole and Triazole Derivatives from Quinazolinone Precursors
- Key Differences : Derivatives such as thiazoles (e.g., 11a-c) and triazoles (e.g., 13a-c) feature smaller heterocyclic systems without the sulfonamide or ester functionalities.
- Implications : These compounds demonstrate analgesic activity in screening studies, suggesting that the benzothiazole-acetate scaffold in the target compound could similarly modulate pain pathways .
Functional Group Analysis
Pharmacological Potential
While the target compound’s bioactivity remains uncharacterized, its structural relatives exhibit notable properties:
- Analgesic Activity : Thiazole and triazole derivatives (e.g., 11a-c, 13a-c) showed significant pain relief in rodent models, suggesting the benzothiazole core is critical for this effect .
- Solubility and Bioavailability : The sulfonamide group in the target compound may offer advantages over nitro-containing analogs, as sulfonamides are less prone to reduction-related toxicity and improve membrane permeability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for (Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodology :
- Stepwise Synthesis : Begin with the preparation of the benzothiazole core via cyclization of 2-amino-6-methylbenzenethiol with a carbonyl source. Introduce the imino linkage using a 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under Schotten-Baumann conditions .
- Protecting Groups : Use ethyl acetate as a protecting group for the thiazole nitrogen during acylation to avoid side reactions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can structural characterization of this compound be systematically performed?
- Methodology :
- X-ray Crystallography : Resolve the (Z)-configuration of the imino group and verify stereochemistry using single-crystal XRD (e.g., compare with similar benzothiazole derivatives in ) .
- NMR Analysis : Assign peaks using - and -NMR, focusing on the imino proton (δ 8.2–8.5 ppm) and the ethyl acetate moiety (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH) .
- Elemental Analysis : Confirm empirical formula (e.g., CHNOS) with ≤0.3% deviation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) and fungal strains (Candida spp.), referencing benzothiazole derivatives with known antifungal properties .
- Cytotoxicity Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) and compare with non-malignant cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and reproducibility?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, highlights flow chemistry for improved yield in complex syntheses .
- Continuous-Flow Systems : Implement microreactors to enhance heat/mass transfer during imino bond formation, reducing side products .
Q. How should researchers address contradictions in biological activity data across batches?
- Methodology :
- Impurity Profiling : Analyze batch variations via HPLC-MS to identify impurities (e.g., unreacted sulfonyl chloride or (E)-isomers) that may alter activity .
- Enantiomeric Purity : Use chiral HPLC or circular dichroism to confirm the (Z)-configuration, as stereoisomers can exhibit divergent bioactivity .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Methodology :
- Molecular Docking : Model interactions with biological targets (e.g., HIV-1 protease or bacterial topoisomerase IV) using AutoDock Vina, referencing benzothiazole docking poses in .
- DFT Calculations : Predict electron density maps to assess the reactivity of the imino group and sulfonyl moiety .
Q. How can stability and degradation pathways be evaluated under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C, monitoring degradation via HPLC .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and quantify decomposition products (e.g., hydrolyzed ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
